molecular formula C14H22FN3O B8275553 5-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]-2-(methyloxy)aniline

5-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]-2-(methyloxy)aniline

Cat. No. B8275553
M. Wt: 267.34 g/mol
InChI Key: QZQBVPXKAGAULN-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

To 1-[2-fluoro-5-(methyloxy)-4-nitrophenyl]-4-(1-methylethyl)piperazine (2.0 g, 6.7 mmol) in MeOH (100 mL) was added iron (III) chloride (0.3 g, 2.0 mmol) and actived carbon (2.0 g). The reaction mixture was stirred at 64° C. for 20 min before the dropwise addition of hydrazine hydrate (4.0 mL, 80.7 mmol) over 5 min. The reaction was kept stirring at 64° C. for additional 4 h. Filtration, concentration of the residue, and purification via column chromatography on SiO2 (0-10% 2 M NH3 in MeOH/DCM) afforded 5-fluoro-4-[4-(1-methylethyl)-1-piperazinyl]-2-(methyloxy)aniline as a dark brown solid (1.7 g, 95% yield). 1H NMR (400 MHz, DMSO-d6) 5 ppm 0.96 (d, J=6.6 Hz, 6 H), 2.45-2.54 (m, 4 H), 2.62 (dt, J=13.0, 6.6 Hz, 1 H), 2.79-2.86 (m, 4 H), 3.69 (s, 3 H), 4.55 (s, 2 H), 6.38 (d, J=13.6 Hz, 1 H), 6.49 (d, J=8.2 Hz, 1 H).
Name
1-[2-fluoro-5-(methyloxy)-4-nitrophenyl]-4-(1-methylethyl)piperazine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[N:13]1[CH2:18][CH2:17][N:16]([CH:19]([CH3:21])[CH3:20])[CH2:15][CH2:14]1.O.NN>CO.[Fe](Cl)(Cl)Cl>[F:1][C:2]1[C:3]([N:13]2[CH2:14][CH2:15][N:16]([CH:19]([CH3:21])[CH3:20])[CH2:17][CH2:18]2)=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:7]=1)[NH2:8] |f:1.2|

Inputs

Step One
Name
1-[2-fluoro-5-(methyloxy)-4-nitrophenyl]-4-(1-methylethyl)piperazine
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])OC)N1CCN(CC1)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 °C
Stirring
Type
CUSTOM
Details
The reaction was kept stirring at 64° C. for additional 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration, concentration of the residue, and purification via column chromatography on SiO2 (0-10% 2 M NH3 in MeOH/DCM)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C(=CC(=C(N)C1)OC)N1CCN(CC1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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